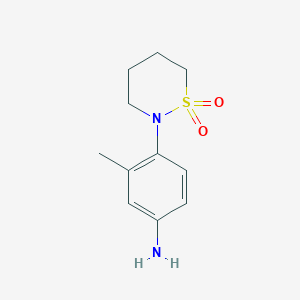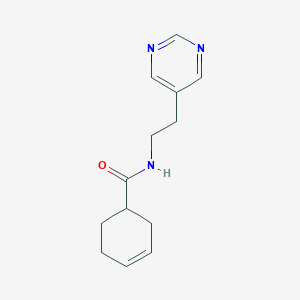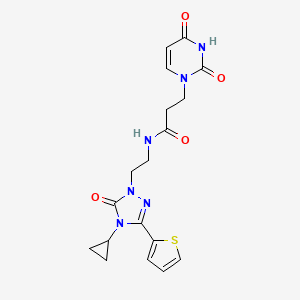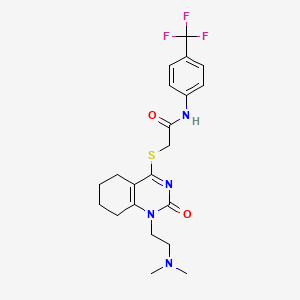![molecular formula C9H18ClNO B2568654 3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride CAS No. 2253640-68-3](/img/structure/B2568654.png)
3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride and its derivatives has been a topic of interest in the field of chemistry. For instance, the fragmentation reaction of 1,3-disubstituted-adamantanes has been well investigated in the last 50 years to produce bicyclo[3.3.1]nonane derivatives .Molecular Structure Analysis
The molecular structure of 3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride is unique and includes a bridged imidazolidine ring system. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Chemical Reactions Analysis
The chemical reactions involving 3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride are complex and involve various functionalities. The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride include a molecular weight of 191.7, and it is a powder at room temperature .Scientific Research Applications
Synthetic Methods and Structural Diversification
The amino substituted bicyclo[4.3.0]nonane, a molecular scaffold similar to 3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride, is found in a range of natural products and medicinal agents. Research has explored synthetic methods for preparing vinylsilyl derived aminobicyclo[4.3.0]nonanes using a multi-bond forming process. This process includes a Pd(ii)-catalyzed Overman rearrangement, a Ru(ii)-catalyzed ring-closing enyne metathesis reaction, followed by a hydrogen bonding directed Diels-Alder reaction. Such methods enable the late-stage generation of diverse sp3-rich, drug-like aminobicyclo[4.3.0]nonane scaffolds with multiple stereogenic centers (Mostafa, McMillan, & Sutherland, 2017).
Organocatalytic Syntheses
Organocatalytic methods have been used to synthesize chiral bicyclo[3.n.1]alkanones, including structures related to 3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride, via direct asymmetric intramolecular aldolization. High enantioselectivity and catalytic efficiency have been achieved using specific catalysts in the aldolization process, leading to the synthesis of highly enantiomerically enriched compounds (Itagaki, Kimura, Sugahara, & Iwabuchi, 2005).
Functionalization and Ring Closure
The functionalization of derivatives of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid has been explored, leading to the preparation of compounds with varied structures through stereoselective processes. Ring closure techniques have been used to generate tricyclic pyrimidinones, showcasing the versatility of aminobicyclo compounds in synthetic chemistry (Palkó, Sohár, & Fülöp, 2011).
Antiprotozoal Activities
Aminobicyclo compounds, similar to 3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride, have shown activity against organisms causing diseases like East African sleeping sickness and Malaria tropica. The synthesis of hydrazono analogues and 3-hydroximino derivatives of aminobicyclo compounds has led to compounds with good antitrypanosomal activity, indicating potential therapeutic applications (Weis, Kaiser, Brun, Saf, & Seebacher, 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-aminobicyclo[3.3.1]nonan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-8-4-7-2-1-3-9(11,5-7)6-8;/h7-8,11H,1-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYSIZYYUJEECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)(C2)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B2568578.png)
![4-Fluoro-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2568579.png)

![N-cyclopentyl-4-[2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2568584.png)

![ethyl 3-[(2,5-dimethoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2568589.png)
![N-[(2-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2568590.png)

![Tricyclo[5.2.1.0^{2,6}]decan-8-amine hydrochloride](/img/structure/B2568594.png)